2-[(methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(Methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with formamide under acidic conditions to form the thienopyrimidine core. Subsequent methylation and aminomethylation steps yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(Methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of N-substituted thienopyrimidine derivatives.
Scientific Research Applications
2-[(Methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one
- Thieno[3,2-d]pyrimidin-4-amine
- Thieno[2,3-d]pyrimidin-4(3H)-ones
Uniqueness
2-[(Methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one stands out due to its unique structural features and biological activities. Compared to similar compounds, it exhibits distinct reactivity patterns and potential therapeutic applications .
Properties
Molecular Formula |
C8H9N3OS |
---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
2-(methylaminomethyl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H9N3OS/c1-9-4-6-10-5-2-3-13-7(5)8(12)11-6/h2-3,9H,4H2,1H3,(H,10,11,12) |
InChI Key |
VAKLVFWIPXBEGM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC2=C(C(=O)N1)SC=C2 |
Origin of Product |
United States |
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